2,2-Dimethylcyclohexanone

Catalog No.
S705514
CAS No.
1193-47-1
M.F
C8H14O
M. Wt
126.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Dimethylcyclohexanone

CAS Number

1193-47-1

Product Name

2,2-Dimethylcyclohexanone

IUPAC Name

2,2-dimethylcyclohexan-1-one

Molecular Formula

C8H14O

Molecular Weight

126.2 g/mol

InChI

InChI=1S/C8H14O/c1-8(2)6-4-3-5-7(8)9/h3-6H2,1-2H3

InChI Key

KNSPBSQWRKKAPI-UHFFFAOYSA-N

SMILES

CC1(CCCCC1=O)C

Synonyms

2,2-Dimethyl-1-cyclohexanone; NSC 20553

Canonical SMILES

CC1(CCCCC1=O)C

Synthesis

2,2-Dimethylcyclohexanone can be synthesized through various methods, with the most common being the Friedel-Crafts alkylation of cyclohexanone with acetone in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) []. This reaction involves the electrophilic attack of the carbonyl carbon in acetone on the cyclohexanone ring, followed by rearrangement and deprotonation to form the final product.

Reactivity studies

Due to its hindered ketone functionality, 2,2-dimethylcyclohexanone exhibits unique reactivity compared to other cyclohexanones. Studies have explored its behavior in various contexts:

  • C-H activation: The steric hindrance around the carbonyl group makes the adjacent C-H bonds weaker and more susceptible to activation by strong acids or transition metal complexes. This property is being investigated for selective functionalization of the molecule [].
  • Reductions: The ketone group in 2,2-dimethylcyclohexanone can be reduced to a secondary alcohol using various reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The specific conditions and reagents employed can influence the stereochemistry of the resulting alcohol [].
  • Asymmetric catalysis: Researchers have explored the use of 2,2-dimethylcyclohexanone as a substrate in asymmetric catalytic reactions, aiming to develop efficient methods for synthesizing enantiopure compounds [].

Potential applications

The unique properties of 2,2-dimethylcyclohexanone have led to exploration of its potential applications in various fields:

  • Fine chemicals and pharmaceuticals: The molecule can serve as a starting material for the synthesis of more complex molecules with desired functionalities, potentially leading to the development of new drugs or fine chemicals [].
  • Organic materials: The rigid and hindered structure of 2,2-dimethylcyclohexanone makes it an interesting candidate for the development of novel organic materials with specific properties, such as polymers or liquid crystals.

2,2-Dimethylcyclohexanone is an organic compound with the molecular formula C8H14OC_8H_{14}O and a molecular weight of approximately 126.1962 g/mol. It is categorized as a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two alkyl groups. This compound is also known by other names such as 2,2-Dimethyl-1-cyclohexanone and 6,6-Dimethylcyclohexanone. Its chemical structure features a cyclohexane ring with two methyl groups attached to the second carbon atom, contributing to its unique properties and reactivity .

Typical of ketones. Key reactions include:

  • Nucleophilic Addition: The carbonyl carbon can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Reduction: It can be reduced to form secondary alcohols using reducing agents like lithium aluminum hydride.
  • Condensation Reactions: It can participate in aldol condensation under appropriate conditions, forming larger carbon frameworks.

These reactions are essential for synthesizing more complex organic molecules and intermediates in industrial applications .

Several methods exist for synthesizing 2,2-Dimethylcyclohexanone:

  • Alkylation of Cyclohexanone: This involves the alkylation of cyclohexanone using methyl iodide in the presence of a base.
  • Catalytic Reactions: Utilizing catalysts such as magnesium-titanium chloride in carbon chain transfer reactions can yield this compound from simpler precursors.
  • Hydrogenation of 2,2-Dimethylphenol: This method involves the hydrogenation of substituted phenols to form the desired cyclohexanone structure .

2,2-Dimethylcyclohexanone finds applications in various fields:

  • Solvent: It serves as a solvent in organic synthesis due to its favorable properties.
  • Intermediate in Organic Synthesis: Its reactivity allows it to be used as an intermediate in the production of pharmaceuticals and fine chemicals.
  • Fragrance Industry: The compound may be utilized in creating fragrances due to its pleasant odor profile .

Interaction studies involving 2,2-Dimethylcyclohexanone primarily focus on its reactivity with nucleophiles and electrophiles. Understanding these interactions is vital for predicting its behavior in chemical processes and its potential applications in synthesis and material science. Current research emphasizes its role as a versatile intermediate that can easily integrate into various synthetic pathways .

Several compounds share structural similarities with 2,2-Dimethylcyclohexanone. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
CyclohexanoneC6H10OC_6H_{10}OA simpler ketone without methyl substitutions.
3-MethylcyclohexanoneC7H12OC_7H_{12}OContains one methyl group at the third position.
4-MethylcyclohexanoneC7H12OC_7H_{12}OContains one methyl group at the fourth position.
1-Methyl-1-cyclopentanoneC6H10OC_6H_{10}OA cyclic ketone with one methyl substitution.

Uniqueness

The uniqueness of 2,2-Dimethylcyclohexanone lies in its dual methyl substitutions on the cyclohexane ring, which influence its physical properties such as boiling point and density compared to other similar compounds. This structural feature also enhances its reactivity profile, making it a valuable intermediate in organic synthesis .

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

1333-44-4
1193-47-1

Dates

Last modified: 08-15-2023

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